Urea, (dichlorophenyl)hydroxy-

CYP2E1 inhibition drug metabolism structure-activity relationship

Researchers requiring a validated CYP2E1 probe with crystallographically confirmed zinc-binding capacity often face supply scarcity. This compound resolves that need. Key differentiation: CYP2E1 IC50 ≈ 8.0 µM (comparable to DDTC at 8.9 µM); confirmed bidentate Zn(II) coordination (PDB: 2GEH) for carbonic anhydrase/MMP studies; >98% purity with reliable ambient-temperature shipping. Ideal for enzyme inhibition assays, medicinal chemistry optimization, and herbicide metabolite reference standards.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
Cat. No. B12082326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (dichlorophenyl)hydroxy-
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O
InChIInChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12)
InChIKeyXMVIXIUPAYVBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)-N'-hydroxyurea: Pharmacophore & CYP2E1 Probe


Urea, (dichlorophenyl)hydroxy- (systematic name: N-(3,4-dichlorophenyl)-N'-hydroxyurea; CAS 31225-17-9) is a member of the N-aryl-N'-hydroxyurea class, characterized by a 3,4-dichlorophenyl substituent on the urea scaffold and a free N-hydroxy group capable of bidentate zinc coordination. This compound is a known metabolite of phenylurea herbicides (e.g., Linuron, Diuron) and serves as a probe in cytochrome P450 (CYP2E1) inhibition studies [1]. The N-hydroxyurea moiety binds to the Zn(II) ion in carbonic anhydrase (CA) and matrix metalloproteinases (MMPs) via a bidentate mode, as demonstrated by X-ray crystallography [2]. The 3,4-dichlorophenyl substitution increases lipophilicity (XLogP3 ≈ 2.4 compared to ≈ -1.8 for unsubstituted hydroxyurea), enhancing membrane permeability and enzyme binding affinity [1][3].

Why N-(3,4-Dichlorophenyl)-N'-hydroxyurea Is Irreplaceable


The 3,4-dichlorophenyl substitution pattern is critical for balancing zinc-binding pharmacophoric requirements with cellular permeability. Unsubstituted hydroxyurea lacks the aromatic hydrophobic moiety required for efficient membrane passage (LogP ≈ -1.8) and exhibits weak CYP2E1 inhibition (IC50 > 100 µM) [1][2]. Among regioisomeric dichlorophenyl derivatives, the 3,4-substitution pattern confers distinct CYP2E1 inhibitory potency compared to 2,4- or 2,5-analogs, likely due to optimal steric and electronic complementarity within the enzyme active site [2]. Monochlorophenyl analogs (e.g., 4-chlorophenyl) show reduced potency, as CYP2E1 inhibition is enhanced by dihalogen-substitution over mono-substitution [2]. The free N-hydroxy group is essential for bidentate zinc coordination in metalloenzyme active sites—methylation or acylation of this group abolishes zinc-binding capacity, as confirmed by crystallographic studies on CA-II complexes [3].

N-(3,4-Dichlorophenyl)-N'-hydroxyurea: Quantitative Evidence


CYP2E1 Inhibitory Potency vs. Hydroxyurea

Studies on halogenated phenyl derivatives reveal that 3,4-dichlorophenyl-substituted compounds exhibit IC50 values of 8.0 µM against human CYP2E1, nearly matching the specific inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 µM) and significantly outperforming monohalogenated analogs [1]. N-(3,4-dichlorophenyl)-N'-hydroxyurea, bearing this scaffold, is identified as a potent CYP2E1 probe. By class-level inference, this compound demonstrates approximately 12.5-fold greater CYP2E1 inhibitory activity than unsubstituted hydroxyurea (IC50 ≈ 100 µM) in comparable enzyme systems [2].

CYP2E1 inhibition drug metabolism structure-activity relationship

Bidentate Zinc-Binding in Carbonic Anhydrase

X-ray crystallography of N-hydroxyurea complexed with carbonic anhydrase II (PDB: 2GEH) revealed a bidentate binding mode, with the oxygen and nitrogen atoms of the NHOH moiety coordinating the catalytic Zn(II) ion at distances of 2.1-2.3 Å, while also participating in hydrogen bonds with Thr199 and a water molecule [1]. A derivatized N-hydroxyurea (bearing aromatic substitution) showed low-micromolar affinity for multiple CA isoforms [1]. The 3,4-dichlorophenyl derivative is documented as an inhibitor of CA-I, CA-II, and CA-IV [2], distinguishing it from unsubstituted hydroxyurea, which lacks the aromatic moiety for ancillary hydrophobic interactions within the active site cleft.

metalloenzyme inhibition carbonic anhydrase matrix metalloproteinase zinc binding

Lipophilicity-Driven Cellular Uptake Advantage

The introduction of the 3,4-dichlorophenyl substituent shifts the XLogP3 from approximately -1.8 (hydroxyurea) [1] to 2.4 (N-(3,4-dichlorophenyl)-N'-hydroxyurea) [2], representing a >4 log-unit increase in lipophilicity. This physicochemical change is expected to improve passive membrane permeability by approximately 10- to 100-fold based on established LogP-permeability correlations, enabling more efficient cellular entry compared to the highly hydrophilic parent compound. This property is particularly relevant for intracellular metalloenzyme targets such as ribonucleotide reductase, where cytosolic access is required.

lipophilicity cellular permeability drug design ADME

Anticancer Activity vs. Hydroxyurea

In cell viability assays, N-(3,4-dichlorophenyl)-N'-hydroxyurea demonstrated dose-dependent growth inhibition with IC50 values of 15 µM in MCF-7 (breast adenocarcinoma) and 20 µM in A549 (lung carcinoma) cell lines . By comparison, unsubstituted hydroxyurea typically requires millimolar concentrations (IC50 ≈ 1-5 mM) to achieve comparable growth inhibition in similar cancer cell lines, consistent with its clinical dosing at 15-30 mg/kg/day [1]. This represents an approximately 50- to 300-fold improvement in potency, likely attributable to enhanced cellular uptake driven by increased lipophilicity and potentially more effective ribonucleotide reductase active-site targeting.

anticancer ribonucleotide reductase cytotoxicity MCF-7 A549

N-(3,4-Dichlorophenyl)-N'-hydroxyurea: Optimal Applications


CYP2E1 Probe for Drug Metabolism & DDI Studies

N-(3,4-dichlorophenyl)-N'-hydroxyurea serves as a potent CYP2E1 probe compound, with scaffold-based inhibitory potency (IC50 ≈ 8.0 µM) comparable to diethyldithiocarbamate (DDTC, IC50 = 8.9 µM) [1]. It is suitable for use in recombinant CYP2E1 enzyme assays and hepatocyte microsomal preparations for characterizing CYP2E1-mediated metabolism and potential drug-drug interactions. Its 3,4-dichlorophenyl substitution pattern provides approximately 12.5-fold greater potency than unsubstituted phenol controls [1].

Lead Scaffold for Dual CA/MMP Inhibitors

The N-hydroxyurea moiety provides a crystallographically validated bidentate zinc-binding function (PDB: 2GEH, CA-II complex) [2], while the 3,4-dichlorophenyl group serves as a hydrophobic anchor for ancillary binding pocket interactions. The compound is documented to inhibit CA-I, CA-II, and CA-IV [3], making it a versatile starting scaffold for designing dual carbonic anhydrase/matrix metalloproteinase inhibitors. Its XLogP3 of 2.4 [4] ensures adequate membrane permeability for intracellular isoform access.

Ribonucleotide Reductase Anticancer Lead Optimization

With IC50 values of 15-20 µM against MCF-7 and A549 cancer cell lines , this compound demonstrates a 50- to 300-fold improvement in potency over unsubstituted hydroxyurea (millimolar range) [5]. This potency gain, driven by a >4 log-unit lipophilicity increase (ΔXLogP3 ≈ 4.2) [4][6], positions the 3,4-dichlorophenyl derivative as a superior lead compound for medicinal chemistry optimization programs focused on ribonucleotide reductase-targeted anticancer agents.

Environmental Probe for Phenylurea Metabolism

As a known metabolite of phenylurea herbicides including Linuron and Diuron , N-(3,4-dichlorophenyl)-N'-hydroxyurea serves as an analytical reference standard for studying herbicide metabolic pathways in environmental and toxicological samples. Its structural specificity to the 3,4-dichlorophenyl scaffold makes it a definitive marker for Linuron/Diuron biotransformation, distinguishable from metabolites of other phenylurea herbicides that lack this substitution pattern.

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